5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with formyl, nitrophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfurization: Addition of the sulfanyl group to the pyridine ring.
Formylation: Introduction of the formyl group to the pyridine ring.
Cyanation: Addition of the cyano group to the pyridine ring.
Each step requires specific reagents and conditions, such as the use of nitrating agents (e.g., nitric acid), sulfurizing agents (e.g., thiols), formylating agents (e.g., formic acid), and cyanating agents (e.g., cyanogen bromide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 5-Carboxy-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile.
Reduction: 5-Formyl-2-[(4-aminophenyl)sulfanyl]pyridine-3-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The formyl and cyano groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2-[(4-aminophenyl)sulfanyl]pyridine-3-carbonitrile.
- 5-Carboxy-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile.
- 5-Formyl-2-[(4-methylphenyl)sulfanyl]pyridine-3-carbonitrile.
Uniqueness
5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of both the nitro and formyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.
Properties
CAS No. |
87373-63-5 |
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Molecular Formula |
C13H7N3O3S |
Molecular Weight |
285.28 g/mol |
IUPAC Name |
5-formyl-2-(4-nitrophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7N3O3S/c14-6-10-5-9(8-17)7-15-13(10)20-12-3-1-11(2-4-12)16(18)19/h1-5,7-8H |
InChI Key |
WCAPCCFLZPEDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=N2)C=O)C#N |
Origin of Product |
United States |
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